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Introduction

Rapamycin is a macrolide compound renowned for its potent inhibition of the highly conserved

Target of Rapamycin (TOR) kinase, a central regulator of cell growth and proliferation.[1] In

yeast, the TOR signaling pathway is fundamental for responding to nutrient availability.[2]

Rapamycin's canonical mechanism involves binding to the immunophilin Fpr1 (the yeast

homolog of mammalian FKBP12), forming a complex that inhibits TOR Complex 1 (TORC1).[3]

[4]

The term "Seco-Rapamycin" refers to the ring-opened, non-enzymatic degradation product of

rapamycin.[5] It is crucial to note that Seco-Rapamycin is reported to be largely inactive, with

significantly reduced potency and is not considered to affect mTOR function directly.

However, research in yeast models has uncovered a distinct, mTOR-independent mechanism

of action for rapamycin itself. Studies have demonstrated that rapamycin can inhibit DNA repair

processes, specifically nucleotide excision repair (NER), through a pathway that does not

involve the TOR kinases. This discovery has significant implications, particularly when

considering the co-administration of rapamycin with genotoxic agents in clinical settings. These

application notes will detail this TOR-independent effect and provide protocols to study it in

Saccharomyces cerevisiae.
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Part 1: TOR-Independent Inhibition of Nucleotide
Excision Repair
The primary documented TOR-independent effect of rapamycin in yeast is the inhibition of

transcription-coupled nucleotide excision repair (TC-NER). This cellular process is essential for

removing DNA lesions, such as those caused by UV radiation, from actively transcribed gene

strands.

Mechanism of Action: The inhibitory effect of rapamycin on NER is not mediated by its

canonical targets, Tor1 or Tor2. Evidence shows that repair is diminished even in tor mutant

strains treated with rapamycin. Instead, this pathway is dependent on the Fpr1 protein and

another protein, Fap1, which competes with rapamycin for Fpr1 binding. The deletion of either

the FPR1 or FAP1 gene abrogates the inhibitory effect of rapamycin on DNA repair. This

suggests a model where the Fpr1-rapamycin complex, potentially modulated by Fap1, directly

or indirectly interferes with the NER machinery, independent of TORC1 signaling.

Signaling Pathway Diagram
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Caption: TOR-Independent inhibition of NER by Rapamycin in yeast.

Part 2: Quantitative Data Summary
The following table summarizes the qualitative effects of rapamycin on nucleotide excision

repair across different yeast genetic backgrounds, as reported in the literature. The key finding
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is that rapamycin's inhibitory effect requires both Fpr1 and Fap1 but is independent of TOR

kinase function.

Yeast Strain
Genotype

Rapamycin
Treatment

TORC1
Function

NER Inhibition
Observed

Rationale

Wild-Type - Normal No
Baseline NER

activity.

Wild-Type + Inhibited Yes

Rapamycin

inhibits NER in a

standard genetic

background.

fpr1Δ (Fpr1

deletion)
+

Normal

(Rapamycin

Insensitive)

No

Fpr1 is required

for rapamycin's

effect on NER.

fap1Δ (Fap1

deletion)
+ Inhibited No

Fap1 is also

required for

rapamycin's

effect on NER.

tor1tor2(ts) (at

37°C)
- Defective No

Loss of TOR

function alone

does not inhibit

NER.

tor1tor2(ts) (at

37°C)
+ Defective Yes

Rapamycin still

inhibits NER

even when TOR

kinases are

inactive.

Part 3: Experimental Protocols
Protocol 1: Yeast Spot Assay for Rapamycin Sensitivity
This is a fundamental assay to confirm the rapamycin sensitivity of yeast strains, which is a

prerequisite for studying its specific effects. Strains lacking FPR1 will show robust growth in the
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presence of rapamycin.

Materials:

Yeast strains (e.g., Wild-Type, fpr1Δ)

YPD liquid medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)

YPD agar plates

Rapamycin stock solution (1 mg/mL in ethanol or DMSO)

Sterile water or saline

96-well microplate

Multichannel pipette

Procedure:

Culture Preparation: Inoculate 5 mL of YPD with single colonies of each yeast strain. Grow

overnight at 30°C with shaking until cultures reach the mid-log phase (OD₆₀₀ ≈ 0.5-1.0).

Plate Preparation: Prepare YPD agar plates containing the desired final concentration of

rapamycin (e.g., 10-100 ng/mL) and control plates with the vehicle (ethanol/DMSO) only.

Serial Dilutions: Normalize all yeast cultures to an OD₆₀₀ of 1.0 in sterile water.

In a 96-well plate, perform a 10-fold serial dilution series for each strain. Add 10 µL of the

normalized culture to 90 µL of sterile water (10⁻¹), then transfer 10 µL of this dilution to the

next well containing 90 µL of water (10⁻²), and so on, up to 10⁻⁴ or 10⁻⁵.

Spotting: Using a multichannel pipette, spot 5 µL of each dilution onto the control and

rapamycin-containing plates. Start with the most dilute sample and move to the most

concentrated.

Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.
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Analysis: Document the plates by photography. Compare the growth of different strains.

Rapamycin-sensitive strains (Wild-Type) will show little to no growth on rapamycin plates,

while resistant strains (fpr1Δ) will grow similarly to the control plate.

Protocol 2: Assay for Transcription-Coupled Nucleotide
Excision Repair (TC-NER)
This protocol outlines a method to measure the rate of removal of UV-induced DNA damage

from a specific gene, based on methodologies described in the literature.

Materials:

Yeast strains and culture media

Rapamycin stock solution

UV Stratalinker or similar UV-C source (254 nm)

Genomic DNA isolation kit (yeast-specific)

Restriction enzymes and buffers

T4 Endonuclease V

Alkaline agarose gel electrophoresis equipment

Southern blotting apparatus and reagents

Gene-specific radio-labeled DNA probe

Experimental Workflow Diagram:
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Caption: Experimental workflow for the Yeast Nucleotide Excision Repair assay.
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Procedure:

Yeast Culture and Treatment: Grow yeast cultures to mid-log phase. Treat one flask with

rapamycin (e.g., 200 ng/mL) and a control flask with vehicle for 1-2 hours.

UV Irradiation: Collect cells, wash with ice-cold PBS, and resuspend in a thin layer of PBS in

a petri dish. Irradiate with UV-C (e.g., 40-80 J/m²) to induce cyclobutane pyrimidine dimers

(CPDs).

Repair Incubation: Resuspend the irradiated cells in fresh YPD medium (with rapamycin or

vehicle) and incubate at 30°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120

minutes) to measure the rate of repair.

Genomic DNA Isolation: Isolate high-quality genomic DNA from each time point sample.

Restriction Digest: Digest the genomic DNA with a suitable restriction enzyme that excises

the gene of interest.

T4 Endonuclease V Digestion: For each sample, take two equal aliquots. Treat one with T4

Endonuclease V, which specifically cleaves DNA at the site of CPDs. The other aliquot

serves as a no-enzyme control.

Alkaline Gel Electrophoresis: Separate the DNA fragments on a denaturing alkaline agarose

gel. This separates the DNA strands and allows for the visualization of strand breaks.

Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a radio-labeled,

strand-specific probe for the gene of interest.

Data Analysis:

Visualize the results using a phosphorimager.

In the T4 Endonuclease V-treated samples, the full-length gene fragment will only be

visible if CPDs have been repaired. Unrepaired CPDs will lead to cleavage and the

appearance of smaller fragments.
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Quantify the intensity of the full-length band at each time point. The rate of reappearance

of the full-length band corresponds to the rate of NER.

Calculate the number of lesions per fragment using the Poisson distribution based on the

band intensities of the full-length fragment in the T4-treated vs. untreated lanes at the 0-

hour time point.

Compare the repair rates between rapamycin-treated and control cells. A slower rate of

reappearance of the full-length band in the treated sample indicates inhibition of NER.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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